![molecular formula C20H19NO4 B5512635 N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)
N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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Description
“N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, coumarin derivatives are often synthesized through various methods, including the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .Scientific Research Applications
Antimicrobial Activity
This compound, due to its coumarin core structure, may exhibit significant antimicrobial properties. Coumarins are known to possess a broad spectrum of biological activities, including antibacterial and antifungal effects. The presence of the acetamide group could potentially enhance these properties, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Applications
The structural similarity to known anti-inflammatory compounds suggests that this molecule could act as an inhibitor of pro-inflammatory cytokines. Research on similar structures has shown potential in reducing inflammation and pain, which could be explored with this compound as well .
Anticancer Research
Coumarin derivatives have been widely used as precursors for the synthesis of anticancer agents. The specific substitutions on the coumarin ring, such as the phenyl group, could be investigated for their role in cancer cell inhibition and could lead to the development of novel chemotherapeutic drugs .
Alzheimer’s Disease Research
Compounds with a coumarin base have shown promise in the treatment of neurodegenerative diseases like Alzheimer’s. The particular configuration of substituents on this compound might interact with biological targets related to Alzheimer’s, providing a new avenue for research into disease-modifying treatments .
Anticoagulant Properties
The coumarin system is the backbone of several anticoagulant drugs like warfarin. The unique structure of this compound could be studied for its potential to act as a blood thinner, which is crucial in the prevention of thrombotic disorders .
Antioxidant Potential
The oxidative stress response is a key area of research, especially in the context of aging and chronic diseases. This compound’s structure suggests it could have antioxidant properties, scavenging free radicals and reducing oxidative damage in cells .
Antiviral Research
Given the ongoing need for new antiviral agents, the coumarin core of this compound, combined with its other functional groups, might be effective against various viral infections. Its efficacy against specific viruses could be a subject of future pharmacological studies .
Enzyme Inhibition
Many coumarin derivatives are known to inhibit enzymes that are crucial for the survival of pathogens or cancer cells. This compound could be explored as a potential enzyme inhibitor, which is a strategy often used in drug development to halt disease progression .
properties
IUPAC Name |
N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-17(24-12-18(22)21(2)3)10-9-15-16(11-19(23)25-20(13)15)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFLAKZHMNAILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324757 |
Source
|
Record name | N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646641 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
307547-37-1 |
Source
|
Record name | N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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